![molecular formula C8H4F3N3O2 B2469880 Ácido 3-(trifluorometil)pirazolo[1,5-a]pirimidina-6-carboxílico CAS No. 1779124-56-9](/img/structure/B2469880.png)

Ácido 3-(trifluorometil)pirazolo[1,5-a]pirimidina-6-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds are N-heterocyclic and have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

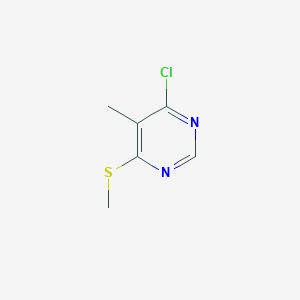

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . In one study, a family of pyrazolo[1,5-a]pyrimidines (PPs) was identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis

The molecular formula of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is C8H4F3N3O2 and its molecular weight is 231.13 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Ácido 3-(trifluorometil)pirazolo[1,5-a]pirimidina-6-carboxílico: y sus derivados han mostrado actividades citotóxicas prometedoras contra líneas celulares de cáncer. Los investigadores han investigado su potencial como nuevos agentes anticancerígenos. Por ejemplo, algunos compuestos exhibieron citotoxicidad superior contra el cáncer de mama (MCF-7), el cáncer de colon (HCT-116) y el cáncer de hígado (HepG-2) . Estudios adicionales exploran sus mecanismos de acción y potencial para terapias dirigidas.

Ciencia de Materiales y Electrónica Orgánica

Los investigadores han investigado las pirazolo[1,5-a]pirimidinas por sus propiedades electrónicas. Estos compuestos pueden servir como bloques de construcción para semiconductores orgánicos, materiales emisores de luz y polímeros conductores. Su incorporación en dispositivos electrónicos orgánicos (por ejemplo, transistores de efecto de campo orgánico) promete futuras aplicaciones.

En resumen, el This compound ofrece emocionantes posibilidades en diversos dominios científicos. Su estructura y propiedades únicas continúan inspirando la investigación y la innovación. Si desea información más detallada sobre alguna aplicación específica, no dude en preguntar

Mecanismo De Acción

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to target transient receptor potential canonical 6 (trpc6) channels , which are non-selective cation channels involved in various physiological processes, including cancer progression .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymatic activity .

Biochemical Pathways

Given the potential target of trpc6 channels, it can be inferred that the compound may influence calcium signaling pathways, which play crucial roles in various cellular processes, including cell proliferation and apoptosis .

Result of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity in cancer cells .

Direcciones Futuras

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the field of medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDCZMVDVXIEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)

![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)

![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)